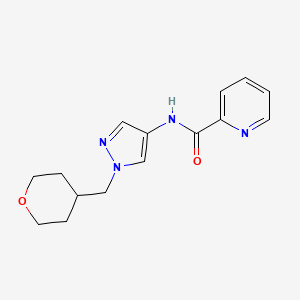![molecular formula C28H32N4O3S B2511622 N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111998-78-7](/img/structure/B2511622.png)
N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research into the design, synthesis, and evaluation of certain acetamide derivatives has shown potential in the search for new anticancer agents. For instance, studies have investigated the synthesis of compounds with modifications to the pyrimidine ring, aiming to discover new anticancer drugs with efficacy across a range of cancer cell lines (Al-Sanea et al., 2020). Such research indicates that structurally complex acetamides could be tailored for anticancer applications.
Anti-Inflammatory and Analgesic Properties
Investigations into novel compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These studies focus on the synthesis of various heterocyclic compounds, including pyrimidines and oxadiazepines, highlighting their potential as cyclooxygenase inhibitors and their efficacy in pain and inflammation management (Abu‐Hashem et al., 2020).
Synthesis of Heterocycles
Research on the synthesis of five and six-membered heterocycles using specific synthons demonstrates the versatility of these chemical frameworks in creating compounds with potential biological activity. This includes the efficient regiospecific synthesis of pyrazoles, isoxazoles, pyrimidines, and other heterocycles, showcasing the wide-ranging applications of such compounds in medicinal chemistry and drug development (Mahata et al., 2003).
Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored for their antitumor activities. These studies reveal that novel synthetic routes can lead to compounds with potent anticancer properties, indicating the therapeutic potential of complex heterocyclic compounds in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Synthesis of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity have demonstrated the potential of these compounds as effective agents against various bacterial and fungal pathogens. Such research underscores the importance of heterocyclic compounds in developing new antimicrobial therapies (Kerru et al., 2019).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-4-5-9-20-12-14-22(15-13-20)29-24(33)19-36-28-30-25-23(21-10-7-6-8-11-21)18-31(2)26(25)27(34)32(28)16-17-35-3/h6-8,10-15,18H,4-5,9,16-17,19H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJHDSXCWGPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
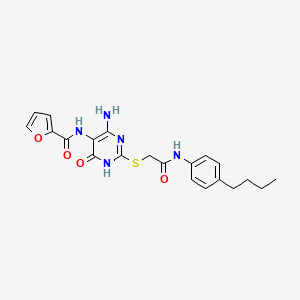

![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)
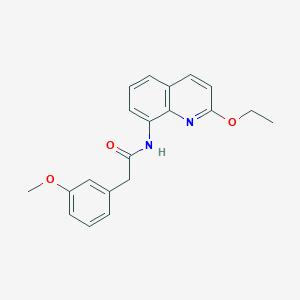
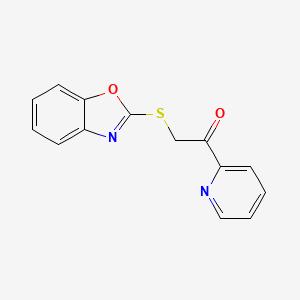
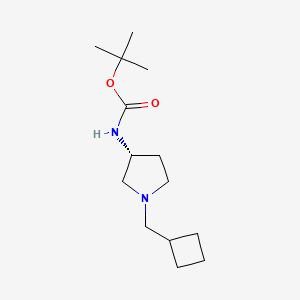
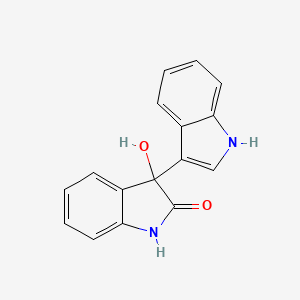
![5-Benzyl-2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2511553.png)
![N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide](/img/structure/B2511555.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2511558.png)
